

Application of 2,4-Diaminoazobenzene in textile dyeing processes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diaminoazobenzene

Cat. No.: B1211170

[Get Quote](#)

Application Notes and Protocols: 2,4-Diaminoazobenzene

Disclaimer: **2,4-Diaminoazobenzene** (also known as C.I. Disperse Yellow 9) is an azo dye. Certain azo dyes can undergo reductive cleavage to release aromatic amines, some of which are classified as carcinogenic. **2,4-Diaminoazobenzene** itself is classified as a category 2 carcinogen. Its use in consumer goods, including textiles that come into direct and prolonged contact with the skin, is highly restricted or banned in many jurisdictions, such as under the European Union's REACH regulation. The following information is provided for research, analytical, and toxicological purposes only and is not an endorsement or guide for its current use in textile manufacturing.

Overview and Historical Context

2,4-Diaminoazobenzene is a monoazo dye historically used for dyeing synthetic fibers. Its primary application was for polyester, polyamide (nylon), and acetate fibers due to its disperse nature, allowing it to diffuse into the hydrophobic fiber structure from an aqueous dispersion. However, due to significant toxicological concerns related to its metabolic cleavage product, 4-phenylenediamine, its use has been discontinued in reputable manufacturing and is now primarily of interest as an analytical standard or a subject for toxicological research.

Physicochemical and Dyeing Properties

The dye's properties made it suitable for specific synthetic textiles. Key characteristics are summarized below.

Table 1: Physicochemical and Historical Dyeing Parameters

Parameter	Value / Condition	Notes
Chemical Formula	C ₁₂ H ₁₂ N ₄	
Molecular Weight	212.25 g/mol	
CAS Number	495-54-5	
Class	Disperse Dye	Low water solubility; applied from aqueous dispersion.
Historical Substrates	Polyester, Polyamide, Acetate	Primarily used for synthetic hydrophobic fibers.
Typical Dyeing Temp.	100-130°C (High Temp. Method)	Required for dye penetration into polyester fibers.
Dyeing pH	4.5 - 5.5	Acidic conditions to ensure dye stability and fiber integrity.
Solubility in Water	0.1-1.0 g/L (20°C)	Low solubility is characteristic of disperse dyes.
Color	Yellow to Orange	

Toxicological Profile: Reductive Cleavage

The primary toxicological concern with **2,4-Diaminoazobenzene** arises from its metabolic reduction, particularly by azoreductase enzymes present in the liver and gut microbiota. This process, known as reductive cleavage, breaks the azo bond (-N=N-) and releases the constituent aromatic amines.

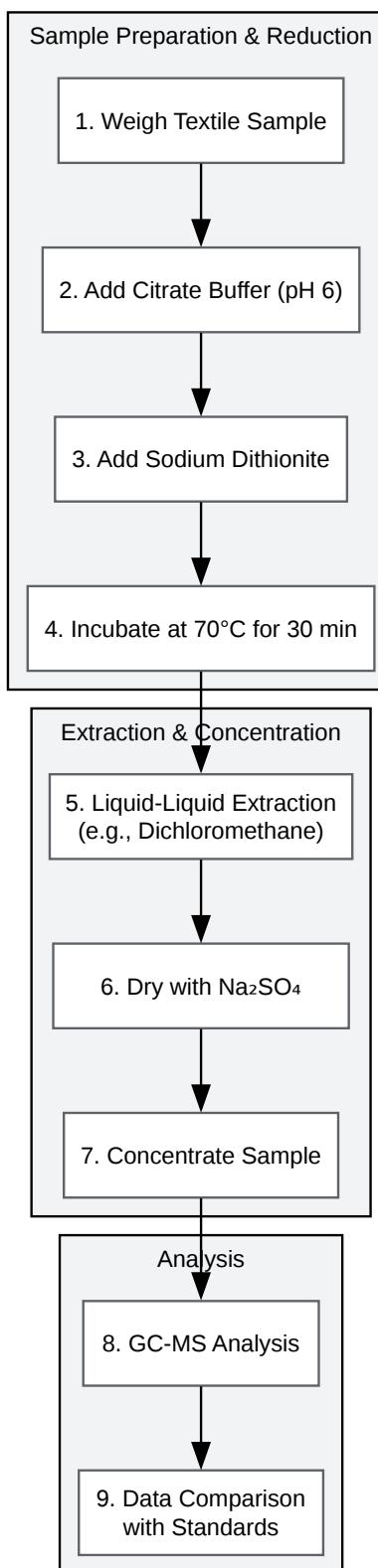
The metabolism of azo dyes can occur through both oxidative and reductive pathways.^[1] For many azo dyes, reduction is catalyzed by enzymes from intestinal microorganisms or the liver. ^[1] This reductive cleavage of **2,4-Diaminoazobenzene** yields aniline and 1,2,4-triaminobenzene. Subsequent metabolic activation, particularly of the amine products, is a

significant concern. For instance, the potent human bladder carcinogen benzidine is derived from the reduction of certain azo dyes.[\[1\]](#)

Metabolic pathway of **2,4-Diaminoazobenzene**.

Protocols for Analytical Detection (Not Application)

Given the regulatory status and health concerns, modern protocols focus on the detection and quantification of banned azo dyes or their resulting amines in textile matrices. The following is a generalized protocol for the detection of banned aromatic amines cleaved from azo dyes in textiles, based on established EN 14362 standards.


Protocol: Detection of Banned Amines from Textiles

Objective: To extract and identify banned aromatic amines, such as those derived from **2,4-Diaminoazobenzene**, from a textile sample.

Materials:

- Textile sample
- Sodium dithionite solution (reducing agent)
- Citrate buffer (pH 6.0)
- Dichloromethane or t-butyl methyl ether (extraction solvent)
- Anhydrous sodium sulfate
- Gas chromatograph with mass selective detector (GC-MS)
- Analytical standards for target amines

Workflow Diagram:

[Click to download full resolution via product page](#)

Workflow for detecting banned amines in textiles.

Procedure:

- **Sample Preparation:** A representative sample of the dyed textile is accurately weighed and placed into a reaction vessel.
- **Reductive Cleavage:** A heated citrate buffer (pH 6.0) is added to the textile. The azo bonds are cleaved by adding a sodium dithionite solution, which reduces the azo group, releasing the free amines. The reaction is typically carried out at 70°C for 30 minutes.
- **Extraction:** After cooling, the released amines are partitioned from the aqueous solution into an organic solvent (e.g., dichloromethane) via liquid-liquid extraction.
- **Drying and Concentration:** The organic layer is separated, dried using anhydrous sodium sulfate to remove residual water, and then concentrated to a small volume to increase the analyte concentration.
- **Instrumental Analysis:** The concentrated extract is injected into a GC-MS system. The gas chromatograph separates the individual amines, and the mass spectrometer identifies them based on their unique mass spectra and retention times, which are compared against certified analytical standards.
- **Quantification:** The concentration of any detected banned amine is calculated using a calibration curve generated from the analytical standards.

Summary of Health and Safety Data

Exposure to **2,4-Diaminoazobenzene** and its metabolites can pose significant health risks. p-Phenylenediamine (a related and structurally similar aromatic amine) is a known potent skin sensitizer.^[2] Acute exposure to high levels of p-phenylenediamine may lead to severe dermatitis, eye irritation, asthma, and gastritis.^[3]

Table 2: Toxicological and Regulatory Information

Aspect	Information	Source
Carcinogenicity	Classified as Category 2 Carcinogen.	EU CLP Regulation
Mutagenicity	Can form mutagenic substances upon metabolic activation. [2]	IARC, NTP
Primary Route of Concern	Skin contact (from textiles), Inhalation, Ingestion.	CDC, EPA
Key Metabolite	1,2,4-Triaminobenzene, Aniline.	Toxicological Studies
Regulatory Status	Use is restricted in textiles under EU REACH Annex XVII.	ECHA
Primary Health Effects	Skin sensitization, potential for carcinogenicity. [2] [3]	EPA, NTP

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. safecosmetics.org [safecosmetics.org]
- 3. epa.gov [epa.gov]
- To cite this document: BenchChem. [Application of 2,4-Diaminoazobenzene in textile dyeing processes]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211170#application-of-2-4-diaminoazobenzene-in-textile-dyeing-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com